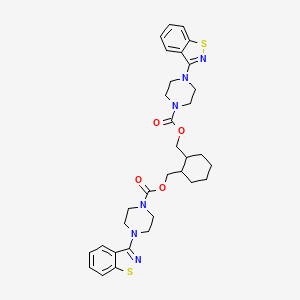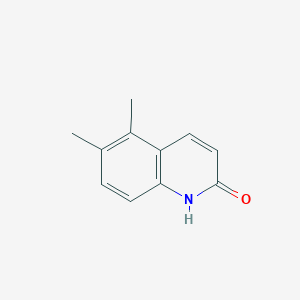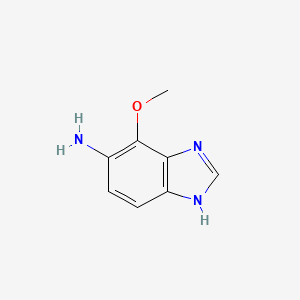
1-(4-Bromophenyl)-3-(hydroxymethyl)pyridazin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Bromophenyl)-3-(hydroxymethyl)pyridazin-4-one is a chemical compound that belongs to the pyridazinone family. Compounds in this family are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of a bromophenyl group and a hydroxymethyl group in the structure suggests that this compound may have unique chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromophenyl)-3-(hydroxymethyl)pyridazin-4-one typically involves the reaction of 4-bromobenzaldehyde with hydrazine derivatives under controlled conditions. The reaction may proceed through the formation of an intermediate hydrazone, which then undergoes cyclization to form the pyridazinone ring. Common reagents used in this synthesis include hydrazine hydrate, acetic acid, and various solvents such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst selection, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
1-(4-Bromophenyl)-3-(hydroxymethyl)pyridazin-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or aldehyde.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in an appropriate solvent.
Major Products
Oxidation: Formation of 1-(4-Bromophenyl)-3-formylpyridazin-4-one or 1-(4-Bromophenyl)-3-carboxypyridazin-4-one.
Reduction: Formation of 1-(4-Phenyl)-3-(hydroxymethyl)pyridazin-4-one.
Substitution: Formation of various substituted pyridazinones depending on the nucleophile used.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials.
作用机制
The mechanism of action of 1-(4-Bromophenyl)-3-(hydroxymethyl)pyridazin-4-one depends on its specific biological target. In general, compounds in the pyridazinone family may interact with enzymes, receptors, or other proteins, modulating their activity. The bromophenyl and hydroxymethyl groups may enhance binding affinity and specificity to the target, leading to desired biological effects.
相似化合物的比较
Similar Compounds
1-Phenyl-3-(hydroxymethyl)pyridazin-4-one: Lacks the bromine atom, which may result in different reactivity and biological activity.
1-(4-Chlorophenyl)-3-(hydroxymethyl)pyridazin-4-one: Contains a chlorine atom instead of bromine, which may affect its chemical properties and interactions.
1-(4-Methylphenyl)-3-(hydroxymethyl)pyridazin-4-one: Contains a methyl group instead of bromine, leading to different steric and electronic effects.
Uniqueness
1-(4-Bromophenyl)-3-(hydroxymethyl)pyridazin-4-one is unique due to the presence of the bromine atom, which can influence its chemical reactivity and biological interactions. The combination of the bromophenyl and hydroxymethyl groups may provide a distinct profile in terms of solubility, stability, and activity compared to similar compounds.
属性
分子式 |
C11H9BrN2O2 |
|---|---|
分子量 |
281.10 g/mol |
IUPAC 名称 |
1-(4-bromophenyl)-3-(hydroxymethyl)pyridazin-4-one |
InChI |
InChI=1S/C11H9BrN2O2/c12-8-1-3-9(4-2-8)14-6-5-11(16)10(7-15)13-14/h1-6,15H,7H2 |
InChI 键 |
UEBAXLHFMUBWGC-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1N2C=CC(=O)C(=N2)CO)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



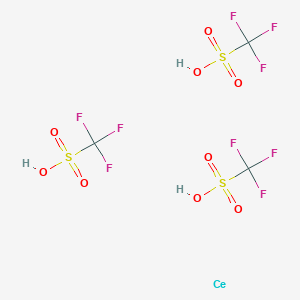

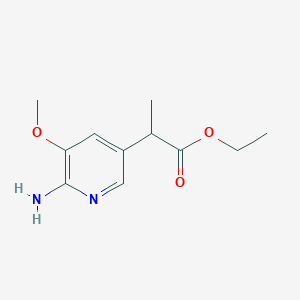
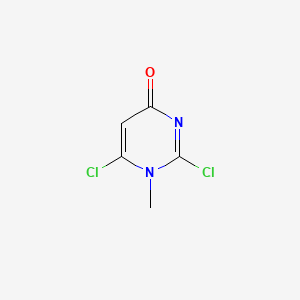
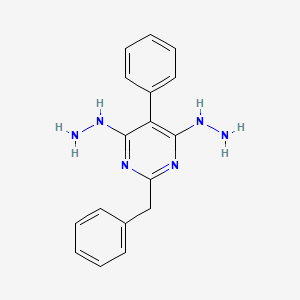
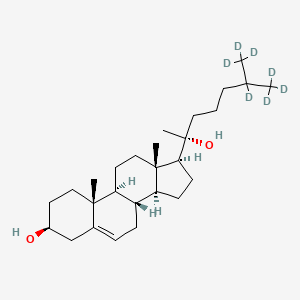
![6-[4-Acetoxy-3-(acetoxymethyl)butyl] Famciclovir](/img/structure/B13848138.png)
![2-[[(2R,3S,4S,5R,6R)-5-(carboxymethoxy)-3,4,6-trihydroxyoxan-2-yl]methoxy]acetic acid](/img/structure/B13848148.png)

